molecular formula C20H20N2O4S B5008917 4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B5008917
M. Wt: 384.5 g/mol
InChI Key: WHHBSDRLRXLGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a thiazolidine ring, a tetrahydroquinoline moiety, and a phenyl group

Properties

IUPAC Name

2-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14-13-27(25,26)22(19(14)23)17-9-4-7-16(12-17)20(24)21-11-5-8-15-6-2-3-10-18(15)21/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHBSDRLRXLGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multicomponent reactions. One common approach is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . These reactions are conducted under controlled conditions to ensure the formation of the desired thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of multicomponent reactions and the use of dehydrating agents can be scaled up for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of a thiazolidine ring and a tetrahydroquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-Methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial and antiviral properties, mechanisms of action, and structural activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazolidine core with a tetrahydroquinoline moiety, which is known for its diverse biological activities. The structure can be represented as follows:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related thiazolidine derivatives. For instance, compounds derived from thiazolidine scaffolds have shown significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625 - >5000 µg/ml
Escherichia coli625 - >5000 µg/ml
Pseudomonas aeruginosa625 - >5000 µg/ml
Enterococcus faecalis625 - >5000 µg/ml
Klebsiella pneumoniae625 - >5000 µg/ml

These results indicate a broad spectrum of antibacterial activity but also highlight the need for further optimization to improve efficacy .

Antiviral Activity

Thiazolidine derivatives have also been explored for their antiviral potential. Specifically, compounds exhibiting anti-HIV activity have been synthesized and tested. For example:

  • Anti-HIV Activity : Certain thiazolidine derivatives demonstrated an IC50 value of approximately 123.8 µM against HIV-1 . This suggests that modifications to the thiazolidine scaffold may enhance antiviral properties.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in bacterial and viral replication pathways. The thiazolidine core can modulate enzyme activities or receptor interactions that are critical for pathogen survival and proliferation.

Study on Antibacterial Efficacy

A study published in the Journal of Pharmaceutical Sciences investigated a series of thiazolidine derivatives for their antibacterial efficacy. The research highlighted that modifications at the phenyl ring significantly influenced the MIC values against Gram-positive and Gram-negative bacteria .

Study on Antiviral Properties

Another study focused on the synthesis and evaluation of thiazolidine derivatives against HIV-1. It was found that certain substitutions on the tetrahydroquinoline moiety enhanced the anti-HIV activity significantly compared to their predecessors .

Structural Activity Relationship (SAR)

The SAR studies indicate that specific functional groups on the thiazolidine and tetrahydroquinoline rings play crucial roles in determining biological activity. Notably:

  • The presence of electron-withdrawing groups enhances antibacterial potency.
  • Alkyl substitutions at specific positions improve selectivity against viral targets.

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